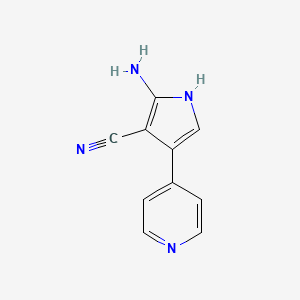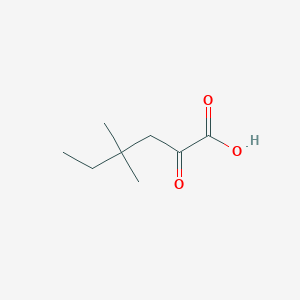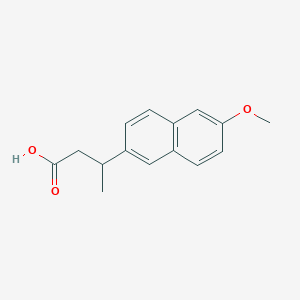![molecular formula C6H11NO B13531050 4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)
4-Methoxy-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, irradiation with a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, including potential drug candidates targeting specific receptors or enzymes.
Organic Synthesis: The compound is used to create complex molecular architectures due to its rigid bicyclic structure.
Material Science: It can be incorporated into polymers or other materials to impart unique properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-azabicyclo[2.1.1]hexane in biological systems involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and structure.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.
Uniqueness
4-Methoxy-2-azabicyclo[2.1.1]hexane is unique due to its methoxy group and the incorporation of a nitrogen atom into the bicyclic framework. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
4-methoxy-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
GGTRPCOOMSVVMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CC(C1)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)


